3-(3,4-dimethoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
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Overview
Description
3-(3,4-dimethoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a chromeno[8,7-e][1,3]oxazine core, which is substituted with a 3,4-dimethoxyphenyl group and a pyridin-4-ylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the chromeno[8,7-e][1,3]oxazine core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a dihydroxybenzene derivative. The 3,4-dimethoxyphenyl group can be introduced through a substitution reaction, while the pyridin-4-ylmethyl group can be added via a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chromeno[8,7-e][1,3]oxazine core can be oxidized to form different oxidation products.
Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: : Substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles such as amines or halides can be used in substitution reactions.
Major Products Formed
Oxidation Products: : Various oxidized derivatives of the chromeno[8,7-e][1,3]oxazine core.
Reduction Products: : Reduced forms of the compound with different functional groups.
Substitution Products: : Compounds with different substituents on the chromeno[8,7-e][1,3]oxazine core.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may have biological activity and could be used in drug discovery and development.
Medicine: : Potential therapeutic applications, such as in the treatment of diseases.
Industry: : Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets and pathways. It may interact with enzymes, receptors, or other molecular targets to produce its effects. Further research would be needed to elucidate the exact mechanism of action.
Comparison with Similar Compounds
This compound can be compared with other similar compounds, such as:
3-(3,4-dimethoxyphenyl)propionic acid: : A simpler compound with a similar phenyl group.
9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one: : A related compound without the dimethoxy group.
Other chromeno[8,7-e][1,3]oxazine derivatives: : Compounds with different substituents on the core structure.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-9-(pyridin-4-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-29-22-6-3-17(12-23(22)30-2)19-11-18-4-5-21-20(24(18)32-25(19)28)14-27(15-31-21)13-16-7-9-26-10-8-16/h3-12H,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVNQWRLUBVMJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C4=C(C=C3)OCN(C4)CC5=CC=NC=C5)OC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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